molecular formula C9H12FN3O B13676322 5-Fluoro-3-morpholinopyridin-2-amine

5-Fluoro-3-morpholinopyridin-2-amine

Cat. No.: B13676322
M. Wt: 197.21 g/mol
InChI Key: DTJMUJKLGKILRC-UHFFFAOYSA-N
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Description

5-Fluoro-3-morpholinopyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-morpholinopyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a nitro group by fluorine. For example, 2-amino-5-nitropyridine can be converted to 2-amino-5-fluoropyridine through a series of transformations, including acetylation and subsequent fluorination .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reagents can introduce fluorine atoms into aromatic rings under controlled conditions, allowing for the large-scale production of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-morpholinopyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Sodium azide (NaN3) or potassium cyanide (KCN) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

5-Fluoro-3-morpholinopyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.

    3-Fluoropyridine: Shares the fluorine substitution pattern but differs in the position of the fluorine atom.

    4-Fluoropyridine: Similar structure with the fluorine atom at the 4-position.

Uniqueness

5-Fluoro-3-morpholinopyridin-2-amine is unique due to the presence of both a fluorine atom and a morpholine ring. This combination can enhance its chemical stability and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-3-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12FN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

DTJMUJKLGKILRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)F)N

Origin of Product

United States

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